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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of Rislenemdaz (CERC-
301) and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine.
While both compounds target the NMDA receptor, their distinct pharmacological properties
translate to notable differences in their adverse event profiles. This analysis is based on
available data from clinical trials and preclinical studies.

Executive Summary

Ketamine, a non-selective NMDA receptor antagonist, is associated with a range of
psychotomimetic, cardiovascular, and other adverse effects that can limit its clinical utility. In
contrast, Rislenemdaz, a selective antagonist of the GIuN2B subunit of the NMDA receptor,
was developed with the aim of achieving rapid antidepressant effects with a more favorable
safety and tolerability profile. Clinical trial data for Rislenemdaz is limited as it did not
demonstrate sufficient efficacy in Phase Il trials for major depressive disorder (MDD). However,
the available safety data suggests a potentially better-tolerated profile compared to ketamine.

Comparative Side Effect Profiles

While a direct quantitative comparison is challenging due to the limited publicly available data
for Rislenemdaz, the following table summarizes the reported adverse events from clinical
trials.
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Side Effect Category Rislenemdaz (CERC-301) Ketamine/Esketamine

Most Common: Dissociation,
Dizziness, Vertigo, Sedation,
o Headache, Confusion, Anxiety.
] o Dizziness, Somnolence,
Neurological/Psychiatric ) [1][2] Less Common:

Paresthesia o .
Hallucinations, Euphoria,
Dysphoria, Emergence

Delirium.[3]

Transient but significant
increases in blood pressure

Cardiovascular Increased Blood Pressure
and heart rate are common.[4]

[5]

Gastrointestinal Not commonly reported Nausea, Vomiting.

Generally well-tolerated with
G | no serious adverse events or Feeling strange/weird/loopy is
enera
discontinuations due to AEs in a common subjective effect.

the Phase Il trial.

Note: The incidence rates for Rislenemdaz adverse events are not publicly available. The
information is based on reports from the Phase Il clinical trial (NCT02459236) which stated
these were the "most commonly reported adverse events".

Detailed Experimental Protocols
Assessment of Adverse Events in Clinical Trials

Rislenemdaz (CERC-301): Specific protocols for the assessment of adverse events in the
Rislenemdaz Phase Il trial (NCT02459236) are not detailed in publicly available documents.
Standard clinical trial procedures for monitoring and reporting adverse events would have been
followed, including:

e Systematic querying of subjects at each study visit for any new or worsening symptoms.

e Physical examinations and vital sign measurements at baseline and regular intervals.
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o Laboratory safety tests (hematology, clinical chemistry, urinalysis).
e Electrocardiogram (ECG) monitoring.

Ketamine/Esketamine: The assessment of adverse events in ketamine and esketamine clinical
trials is well-documented and often involves specific rating scales and monitoring procedures.

o Dissociative Symptoms: The Clinician-Administered Dissociative States Scale (CADSS) is a
standard instrument used to quantify the severity of dissociative symptoms. It is typically
administered at baseline, shortly after drug administration (e.g., 40 minutes post-dose), and
at later time points to track the onset, peak, and resolution of these effects.

» Cardiovascular Monitoring: Continuous monitoring of blood pressure, heart rate, and oxygen
saturation is standard practice during and after ketamine/esketamine administration. This is
typically done at frequent intervals (e.g., every 15 minutes) for a specified period post-
infusion to manage any acute cardiovascular changes.

o General Adverse Events: A comprehensive checklist of potential side effects is often used to
systematically query patients at various time points post-dose.

Signaling Pathways and Mechanism of Action

Both Rislenemdaz and ketamine exert their primary effects through the antagonism of the
NMDA receptor, a key player in glutamatergic neurotransmission. However, their selectivity for
different NMDA receptor subunits likely underlies the differences in their side effect profiles.

Ketamine's Mechanism of Action

Ketamine is a hon-selective NMDA receptor antagonist, meaning it blocks the receptor channel
regardless of the specific GIuUN2 subunit present. The prevailing hypothesis for its rapid
antidepressant effect involves the preferential blockade of NMDA receptors on inhibitory
GABAergic interneurons. This disinhibition leads to a surge in glutamate release, which in turn
activates a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This
activation of AMPA receptors is thought to trigger downstream signaling cascades involving
Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (nTOR),
ultimately leading to increased synaptogenesis and reversing stress-induced neuronal atrophy.
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Ketamine's Disinhibition Hypothesis.

Rislenemdaz's Mechanism of Action

Rislenemdaz is a selective antagonist of the GIuN2B subunit of the NMDA receptor. This
selectivity is key to its intended mechanism and potentially more favorable side effect profile.
GIuN2B-containing NMDA receptors are predominantly found in the forebrain and are
implicated in pathological glutamate signaling in depression. By specifically blocking these
receptors, Rislenemdaz was designed to modulate glutamatergic activity and downstream
signaling pathways relevant to depression, without the widespread, non-selective blockade
caused by ketamine that is thought to contribute to its psychotomimetic effects.
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Rislenemdaz

Rislenemdaz's Selective Mechanism.

Experimental Workflow for a Comparative Clinical
Trial

The following diagram illustrates a hypothetical experimental workflow for a head-to-head
clinical trial comparing the side effect profiles of Rislenemdaz and ketamine.
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Screening & Baseline
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Comparative Clinical Trial Workflow.
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Conclusion

Based on the available data, Rislenemdaz appears to have a more benign side effect profile
than ketamine, with a notable absence of the significant psychotomimetic effects that
characterize ketamine treatment. The most common adverse events associated with
Rislenemdaz in its Phase Il trial were increased blood pressure, dizziness, somnolence, and
paresthesia. However, the lack of publicly available quantitative data on the incidence of these
side effects for Rislenemdaz makes a direct, robust comparison with ketamine challenging.
The failure of Rislenemdaz to demonstrate efficacy in treating major depressive disorder has
halted its clinical development, limiting the amount of safety data available. Future
development of selective GIUN2B antagonists will need to demonstrate not only a superior
safety profile but also clear clinical efficacy to be considered a viable alternative to ketamine
and other rapid-acting antidepressants.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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